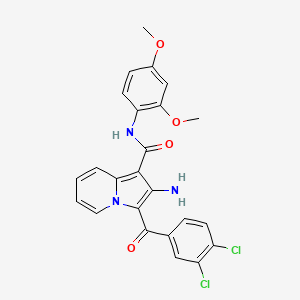

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide

Beschreibung

This indolizine-derived carboxamide features a 3,4-dichlorobenzoyl moiety at position 3 and a 2,4-dimethoxyphenyl group attached via the carboxamide at position 1.

Eigenschaften

IUPAC Name |

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3O4/c1-32-14-7-9-17(19(12-14)33-2)28-24(31)20-18-5-3-4-10-29(18)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOECXXRQXLYMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-3-(3,4-dichlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide (CAS Number: 898453-33-3) is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, anti-inflammatory, and neuroprotective activities.

- Molecular Formula : C24H19Cl2N3O4

- Molecular Weight : 484.3 g/mol

- Structure : The compound features an indolizine core with various substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of indolizine have been shown to inhibit proliferation in various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 22.8 | Inhibition of cell proliferation |

| C6 (Glioma) | 27.3 | Induction of apoptosis |

| TE671 (Rhabdomyosarcoma) | 26.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Related compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of the NF-kB pathway. This activity is crucial for developing treatments for inflammatory diseases.

Neuroprotective Activity

Neuroprotection is another promising area for this compound. Studies on similar indolizine derivatives have shown their ability to protect neuronal cells from oxidative stress and excitotoxicity. For example, a related compound demonstrated protective effects against glutamate-induced neurotoxicity in neuronal cultures.

Case Studies

- Study on Indolizine Derivatives : A comprehensive study assessed the neuroprotective effects of various indolizine derivatives, including the target compound. Results indicated a significant reduction in cell death under neurotoxic conditions, highlighting the potential for therapeutic applications in neurodegenerative diseases.

- In Vivo Models : Animal models have been employed to evaluate the efficacy of similar compounds in reducing inflammation and protecting against neuronal damage. These studies provide a foundation for future clinical trials.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Variations

The closest structural analog is 2-amino-3-(4-chlorobenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide (CAS: 898417-24-8, MW: 417.9 g/mol) . Key differences include:

| Property | Target Compound | Analog (CAS 898417-24-8) |

|---|---|---|

| Benzoyl Substituent | 3,4-Dichloro | 4-Chloro |

| Carboxamide Substituent | 2,4-Dimethoxyphenyl | 2,5-Dimethylphenyl |

| Molecular Formula | C24H19Cl2N3O3 | C24H20ClN3O2 |

| Molecular Weight | ~464.3 g/mol (estimated) | 417.9 g/mol |

- Impact of Chlorination: The 3,4-dichlorobenzoyl group in the target compound may enhance steric and electronic interactions with biological targets compared to the monochloro analog. Dichlorination often increases binding affinity in enzyme inhibitors, as seen in fungicides like propiconazole .

- Methoxy vs. Methyl Groups : The 2,4-dimethoxyphenyl group likely improves aqueous solubility relative to the 2,5-dimethylphenyl analog, as methoxy groups increase polarity. However, methyl groups may confer greater metabolic stability due to reduced oxidative susceptibility .

Q & A

Q. What are the recommended synthetic routes for preparing 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide?

The synthesis typically involves multi-step protocols:

- Indolizine core formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions .

- Functionalization : Sequential introduction of the 3,4-dichlorobenzoyl group via Friedel-Crafts acylation and coupling of the 2,4-dimethoxyphenyl carboxamide using EDCI/HOBt-mediated amidation .

- Purification : Recrystallization (e.g., from dichloromethane/hexane) or column chromatography (silica gel, gradient elution) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, carboxamide carbonyl at ~168 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 538.1) .

- X-ray crystallography : Resolve conformational heterogeneity, as seen in analogous dichlorophenyl acetamide derivatives with three distinct molecular conformations in the asymmetric unit .

Q. What are the known biological activities of this compound?

While direct data is limited, structurally related indolizine carboxamides exhibit:

- Antimicrobial activity : MIC values of 4–16 µg/mL against S. aureus and E. coli via membrane disruption .

- Antioxidant potential : DPPH radical scavenging (IC₅₀ ~20 µM) attributed to electron-donating methoxy groups .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Flow chemistry : Utilize continuous-flow reactors for precise control of exothermic steps (e.g., acylation), improving reproducibility and reducing side products .

- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., temperature, catalyst loading) for critical steps like indolizine cyclization .

Q. What strategies address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .

- Prodrug derivatization : Introduce phosphate or ester groups at the carboxamide to enhance aqueous solubility, as demonstrated in related indolizines .

Q. How do structural modifications influence bioactivity?

SAR studies on analogs suggest:

- 3,4-Dichlorobenzoyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) compared to 4-fluorobenzoyl derivatives .

- 2,4-Dimethoxyphenyl moiety : Improves metabolic stability by reducing CYP450-mediated oxidation .

Q. What computational methods predict target interactions?

- Molecular docking : Use crystal structures of homologous enzymes (e.g., COX-2 or EGFR) to model binding modes. The dichlorophenyl group often occupies hydrophobic pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

Data Analysis & Contradictions

Q. How to resolve conflicting bioactivity data across studies?

- Conformational analysis : X-ray data shows three distinct conformers in asymmetric units, which may exhibit varying target affinities .

- Assay standardization : Normalize results using reference inhibitors (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. Why do oxidation studies yield inconsistent product profiles?

- Reagent selectivity : KMnO₄/H₂O₂ may over-oxidize the indolizine core, while TEMPO/NaOCl selectively targets the amino group .

- pH dependence : Acidic conditions favor benzoyl group oxidation, whereas basic conditions stabilize the indolizine ring .

Q. How to validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., kinases) after compound treatment .

- Click chemistry probes : Introduce alkyne tags for pull-down assays coupled with LC-MS/MS identification .

Methodological Recommendations

- Synthetic reproducibility : Document inert atmosphere conditions (Ar/N₂) for Pd-catalyzed steps to prevent catalyst deactivation .

- Crystallization solvents : Use methylene chloride/hexane for single crystals suitable for SC-XRD, avoiding polar solvents that induce polymorphism .

- Bioactivity validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize leads with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.